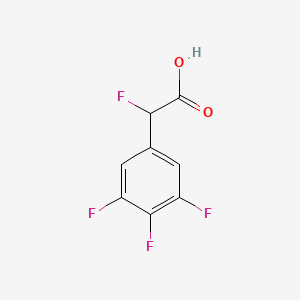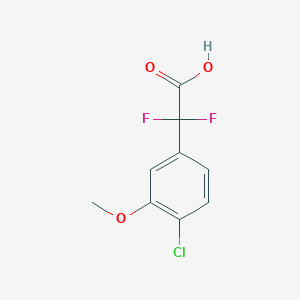
2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring, along with an acetic acid moiety. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making fluorinated compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable pyridine precursor. For example, the diazotization of substituted 2-aminopyridines followed by fluorination with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines . Another approach involves the use of fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating reagent, reaction temperature, and solvent can significantly impact the efficiency of the synthesis. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: It is used in the development of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. The methoxy group can also play a role in modulating the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: Another fluorinated pyridine derivative with two fluorine atoms.
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid: A structurally related compound with a furoquinoline moiety.
Uniqueness
2-Fluoro-2-(4-methoxypyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the pyridine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-fluoro-2-(4-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-6-2-3-10-4-5(6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
InChI Key |
PIDMBCRZTLRRAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)
![7-Bromo-2-ethylimidazo[1,2-a]pyridine](/img/structure/B15275255.png)



![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)


![N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15275292.png)


